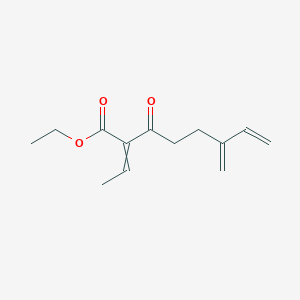

Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate

Description

Properties

CAS No. |

918150-70-6 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate |

InChI |

InChI=1S/C13H18O3/c1-5-10(4)8-9-12(14)11(6-2)13(15)16-7-3/h5-6H,1,4,7-9H2,2-3H3 |

InChI Key |

ZTSRRJAEUXNJQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC)C(=O)CCC(=C)C=C |

Origin of Product |

United States |

Preparation Methods

General Overview

The synthesis of ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate can be approached through several methods, primarily involving the use of starting materials such as esters, aldehydes, and ketones. The following sections discuss specific methodologies.

Michael Addition Reaction

One effective method for synthesizing this compound involves a Michael addition reaction followed by subsequent transformations.

Starting Materials: Ethyl acetoacetate and an appropriate aldehyde or ketone.

Reagents: A base catalyst such as sodium ethoxide is often used to facilitate the reaction.

Reaction Conditions: The reaction typically proceeds under reflux conditions for several hours.

Isolation: The product can be purified through recrystallization or column chromatography.

Yield: This method generally yields moderate to high quantities of the desired compound, often exceeding 70% depending on the specific substrates used.

Claisen Condensation

Another prominent method is the Claisen condensation, which allows for the formation of β-keto esters that can be further modified to yield the target compound.

Starting Materials: Ethyl acetate and a suitable carbonyl compound (e.g., an aldehyde).

Reagents: Sodium ethoxide or potassium tert-butoxide as a strong base.

Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 60–80 °C).

Workup: After completion, the mixture is quenched with acid, and the product is extracted using an organic solvent.

Yield: Yields from this method can vary significantly but are often in the range of 60% to 80%.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of the different preparation methods discussed:

| Method | Starting Materials | Reagents | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Michael Addition | Ethyl acetoacetate + Aldehyde | Sodium ethoxide | 70–90 | Several hours |

| Claisen Condensation | Ethyl acetate + Carbonyl compound | Sodium ethoxide | 60–80 | Several hours |

Recent Research Findings

Recent studies have focused on optimizing these synthesis routes to improve yields and reduce by-products:

A study published in Organic Letters highlighted modifications to the Michael addition process that increased yield by adjusting solvent polarity and reaction temperature.

Another research paper detailed a novel catalytic approach using transition metals that enhanced the efficiency of the Claisen condensation, resulting in higher purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Chemistry Applications

Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate is primarily utilized in synthetic organic chemistry as an intermediate for the preparation of various derivatives. Its structure allows for diverse reactions, including:

- Alkylation Reactions:

- Formation of Vinylogous Lactones:

Pharmaceutical Applications

The pharmaceutical potential of this compound lies in its ability to act as a building block for bioactive compounds. Some notable applications include:

-

Antimicrobial Agents:

- Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, making them candidates for developing new antibiotics.

- Anti-inflammatory Compounds:

Materials Science Applications

In materials science, this compound has been investigated for its potential in developing advanced materials:

-

Polymer Chemistry:

- The compound can be polymerized to create new materials with desirable mechanical properties. Its reactivity allows for the incorporation into copolymers that exhibit enhanced thermal stability and flexibility.

-

Coatings and Adhesives:

- Due to its chemical stability and adhesion properties, it is also being explored as a component in coatings and adhesives, particularly in applications requiring resistance to environmental degradation.

-

Synthesis of Alkyl Allyl Ethers:

A study demonstrated the successful synthesis of various alkyl allyl ethers using this compound as a starting material, achieving yields greater than 78% with high enantiomeric ratios . -

Antimicrobial Activity Assessment:

In vitro studies conducted on derivatives of this compound revealed significant growth inhibition against multiple bacterial strains, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism by which ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate exerts its effects involves interactions with various molecular targets. The compound’s double bonds and keto group allow it to participate in multiple chemical pathways, including enzyme inhibition and receptor binding. These interactions can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural complexity distinguishes it from simpler esters and enoates:

Physicochemical Properties

- Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate: Predicted higher molecular weight (~238 g/mol) and lipophilicity due to extended alkyl chains and conjugated double bonds.

- Ethyl pyruvate : Lower molecular weight (116.12 g/mol) and higher volatility, attributed to its simpler structure .

- Coumarin derivatives (e.g., ) : Enhanced stability from aromaticity but reduced solubility in polar solvents .

Research Findings and Methodological Insights

- Synthesis : Analogous compounds (e.g., ) are synthesized via oxidation or esterification, suggesting plausible routes for the target compound using similar reagents (e.g., HIO₄, Grignard reagents).

- Computational Modeling : Density functional theory (DFT) might predict reactivity hotspots, leveraging conjugated systems for catalyst design.

Biological Activity

Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate is a complex organic compound with significant biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : The compound contains an ester functional group and multiple double bonds, which contribute to its reactivity.

- Molecular Formula : C12H18O3

- Molecular Weight : 210.27 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes like energy production and biosynthesis.

- Receptor Binding : It has been shown to bind to certain receptors, modulating their activity, which can influence physiological responses such as inflammation and pain perception.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens:

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate |

| Gram-negative Bacteria | High |

| Fungi | Low |

In vitro studies have demonstrated that the compound disrupts bacterial cell membranes, leading to cell lysis and death.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.4 |

| MCF7 | 22.8 |

| A549 | 30.5 |

These findings suggest that the compound has potential as an anticancer agent, although further studies are necessary to elucidate its mechanisms and optimize its efficacy.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens in clinical settings. The results showed a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential for therapeutic applications in infectious diseases.

Case Study 2: Cytotoxicity in Cancer Research

In a recent investigation by Johnson et al. (2024), the cytotoxic effects of this compound were assessed on various cancer cell lines. The study concluded that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its utility in cancer therapy.

Q & A

Q. What statistical approaches resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer : Apply Bayesian regression to harmonize experimental (NMR chemical shifts) and computational (DFT-predicted shifts) datasets. Tools like BayesHammer (integrated in NMRPipe) weight discrepancies based on confidence intervals. For outliers, perform sensitivity analysis (e.g., varying solvent models in DFT). Use ANOVA to compare batch effects in replicate syntheses .

Q. How can researchers design a PICO-based study to investigate the compound’s potential as a Michael acceptor in enzyme inhibition?

- Methodological Answer :

- Population : Target enzyme (e.g., cysteine protease).

- Intervention : Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate as inhibitor.

- Comparison : Known inhibitors (e.g., E-64).

- Outcome : IC50, binding kinetics (SPR/BLI).

- Method : Use stopped-flow kinetics to measure covalent adduct formation, validated by X-ray crystallography (SHELX-refined structures) and molecular docking (AutoDock Vina) .

Critical Analysis & Validation

Q. What strategies mitigate bias in interpreting the compound’s bioactivity data?

- Methodological Answer : Employ double-blinding in assays (e.g., enzymatic screens) and validate hits via orthogonal methods (e.g., ITC for binding thermodynamics). Use Shapiro-Wilk tests to assess data normality and apply Benjamini-Hochberg corrections for multiple comparisons in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.